molecular formula C23H27F2N7O5S B13424751 N-Nitroso Ticagrelor CAS No. 2476859-55-7

N-Nitroso Ticagrelor

Cat. No.: B13424751
CAS No.: 2476859-55-7
M. Wt: 551.6 g/mol
InChI Key: BEKGIPVWIFJRPX-FNOIDJSQSA-N
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Description

N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a triazolopyrimidine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the triazolopyrimidine ring, and the incorporation of the difluorophenyl and hydroxyethoxy groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for large-scale production, and considerations such as solvent recycling and waste management are important for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitrous amide to amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)nitrous amide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2476859-55-7

Molecular Formula

C23H27F2N7O5S

Molecular Weight

551.6 g/mol

IUPAC Name

N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]nitrous amide

InChI

InChI=1S/C23H27F2N7O5S/c1-2-7-38-23-26-21-18(28-29-31(21)16-10-17(37-6-5-33)20(35)19(16)34)22(27-23)32(30-36)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,33-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1

InChI Key

BEKGIPVWIFJRPX-FNOIDJSQSA-N

Isomeric SMILES

CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO

Canonical SMILES

CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)N=O)N=NN2C5CC(C(C5O)O)OCCO

Origin of Product

United States

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